

reducing off-target effects of T-2000

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Compound of Interest		
Compound Name:	T-2000	
Cat. No.:	B1682866	Get Quote

Technical Support Center: T-2000

Welcome to the technical support center for **T-2000**, a potent and selective inhibitor of the Kinase-X signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of **T-2000**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **T-2000**?

A1: **T-2000** is an ATP-competitive inhibitor of Kinase-X. By binding to the ATP-binding pocket of Kinase-X, it blocks the phosphorylation of downstream substrate proteins, thereby inhibiting the signal transduction cascade responsible for cell proliferation and survival.[1][2]

Q2: What are the known off-target effects of **T-2000**?

A2: While highly selective for Kinase-X, at concentrations exceeding the optimal range, **T-2000** has been observed to inhibit Kinase-Y and Kinase-Z.[3][4] Inhibition of these off-target kinases can lead to unintended cellular effects, including potential cardiotoxicity and hepatotoxicity, respectively. The primary cause for these off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[4]

Q3: How can I minimize the off-target effects of **T-2000** in my experiments?



A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of **T-2000** that elicits the desired on-target effect.[5] We recommend performing a dose-response analysis to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of Kinase-X as a control to confirm that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect.[4]

Q4: What is the recommended solvent and storage condition for **T-2000**?

A4: **T-2000** is supplied as a lyophilized powder. For stock solutions, we recommend dissolving **T-2000** in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture media to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is not cytotoxic to your cells (typically $\leq 0.1\%$).

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity is observed at the effective concentration.

- Possible Cause: Off-target kinase inhibition.
- Troubleshooting Step:
 - Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity.[6]
 - Conduct a kinome-wide selectivity screen to identify unintended kinase targets.
 - Use a secondary inhibitor with a different chemical scaffold that also targets Kinase-X to see if the cytotoxicity persists. If it does, the effect may be on-target.[3]
- Expected Outcome: Reduced cytotoxicity while maintaining the desired on-target effect. Identification of any off-target kinases that may be responsible for the cytotoxic effects.

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause: Activation of compensatory signaling pathways or off-target effects.



- Troubleshooting Step:
 - Use Western blotting to probe for the activation of known compensatory pathways.[3]
 - Perform a rescue experiment by transfecting cells with a drug-resistant mutant of Kinase X. This should rescue the on-target effects but not the off-target effects.[3][7]
 - Analyze global changes in protein phosphorylation using phospho-proteomics to identify affected pathways.[4]
- Expected Outcome: Elucidation of whether the unexpected results are due to on-target pathway compensation or off-target effects of T-2000.

Issue 3: Discrepancy between biochemical and cell-based assay results.

- Possible Cause: Differences in ATP concentrations between the two assay types, or poor cell permeability of T-2000.
- Troubleshooting Step:
 - Be aware that biochemical assays are often performed at lower ATP concentrations than those found intracellularly. High intracellular ATP can outcompete **T-2000** for binding to Kinase-X.[7][8]
 - Assess the cell permeability of **T-2000** using techniques like the Cellular Thermal Shift
 Assay (CETSA) to confirm target engagement in intact cells.[5]
- Expected Outcome: A better understanding of how assay conditions and cell permeability affect the apparent potency of T-2000.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **T-2000**



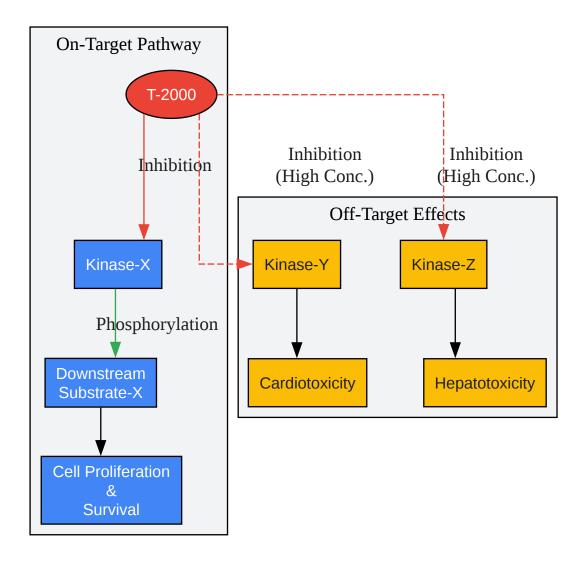
Kinase	IC50 (nM)	Selectivity (fold vs. Kinase-X)
Kinase-X	5	1
Kinase-Y	500	100
Kinase-Z	1500	300

Table 2: Recommended Concentration Range for T-2000 in Cell-Based Assays

Assay Type	Recommended Concentration Range	Notes
Cell Proliferation	10 - 100 nM	Optimal concentration may vary depending on the cell line.
Western Blot	50 - 200 nM	A 2-4 hour treatment is typically sufficient to observe pathway inhibition.
Cellular Thermal Shift	1 - 10 μΜ	Higher concentrations are often required for this target engagement assay.

Mandatory Visualization

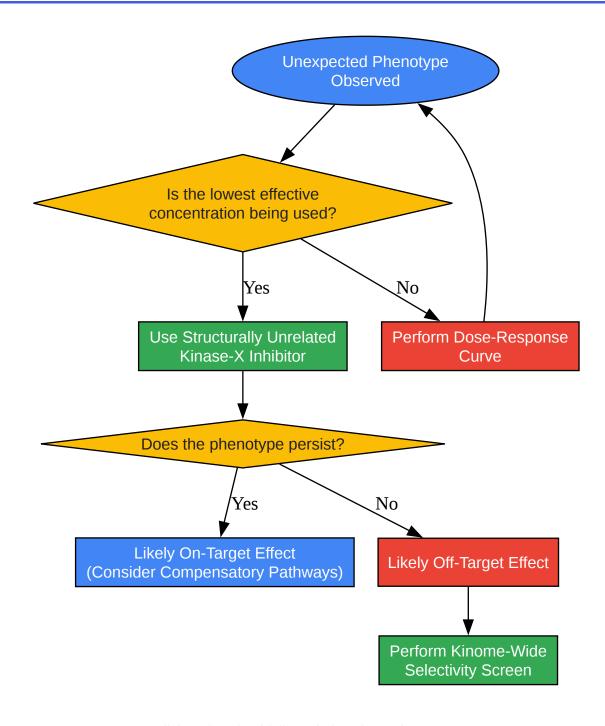




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Caption: **T-2000** signaling pathway and off-target effects.





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Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling



- Objective: To determine the inhibitory activity of T-2000 against a broad panel of kinases to identify on- and off-targets.[5]
- Methodology:
 - Compound Preparation: Prepare a stock solution of T-2000 (e.g., 10 mM in DMSO).
 Serially dilute the compound to generate a range of concentrations for IC50 determination.
 - Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
 - o Compound Addition: Add the diluted **T-2000** or a vehicle control (e.g., DMSO) to the wells.
 - Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
 - Detection: Add a detection reagent that measures the amount of remaining ATP (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
 - Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm target engagement of **T-2000** with Kinase-X in a cellular environment.
 [5]
- Methodology:
 - Cell Treatment: Treat intact cells with **T-2000** or a vehicle control for a specified time.
 - Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
 - Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
 - Supernatant Collection: Collect the supernatant containing the soluble proteins.



- Protein Analysis: Analyze the amount of soluble Kinase-X in the supernatant using
 Western blotting or another protein detection method.
- Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **T-2000** indicates target engagement.

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